4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a pyrrolidine sulfonyl group, and a phenylethyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyrrolidine sulfonyl group and the phenylethyl carbamoyl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and carbamoyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide: shares structural similarities with other benzamide derivatives and sulfonyl-containing compounds.
N-arylsulfonyl-3-acetylindole derivatives: These compounds also contain sulfonyl groups and have been studied for their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H29N3O4S |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-methyl-N-[2-(1-phenylethylcarbamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C27H29N3O4S/c1-19-14-15-22(18-25(19)35(33,34)30-16-8-9-17-30)26(31)29-24-13-7-6-12-23(24)27(32)28-20(2)21-10-4-3-5-11-21/h3-7,10-15,18,20H,8-9,16-17H2,1-2H3,(H,28,32)(H,29,31) |
InChI Key |
WKLDRXRAHOAVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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